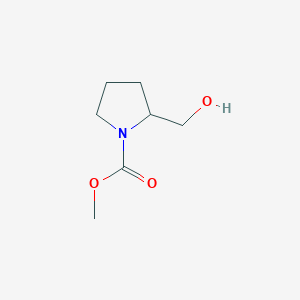
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a carbamate ester that is the methyl ester of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid . This compound features a five-membered nitrogen-containing ring, making it part of the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness: Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its tert-butyl analogs. The methyl ester group allows for different interactions and reactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxymethyl substituent and a carboxylate group. The presence of these functional groups is believed to contribute to its biological activity by enhancing binding interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, affecting metabolic pathways. For instance, pyrrolidine derivatives can act as inhibitors of kinases, which play crucial roles in cell signaling and proliferation .
- Antioxidant Activity : Some studies suggest that derivatives of pyrrolidine can modulate oxidative stress responses by interacting with the Nrf2-Keap1 pathway, which is critical for cellular defense against oxidative damage .
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR of pyrrolidine derivatives highlights the importance of specific functional groups in enhancing biological activity. For this compound:
- Hydroxymethyl Group : This group is essential for hydrogen bonding interactions, potentially increasing the compound's binding affinity to target proteins.
- Carboxylate Group : The carboxylate moiety may facilitate ionic interactions with positively charged residues in enzyme active sites, enhancing inhibitory activity against specific targets.
Cytotoxic Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability at concentrations ranging from 50 µM to 200 µM, with IC50 values indicating potent activity against MCF-7 cells .
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| MCF-7 | 75 | 40% |
| HeLa | 90 | 35% |
| SK-OV-3 | 85 | 45% |
Mechanistic Studies
In mechanistic investigations, this compound was shown to induce apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating a shift towards programmed cell death .
Properties
CAS No. |
618387-12-5 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h6,9H,2-5H2,1H3 |
InChI Key |
LXEVWVMXUCHVCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















